tert-Butylbicyclophosphorothionate

Übersicht

Beschreibung

Tert-Butylbicyclophosphorothionat: ist eine bicyclische Phosphatverbindung, die für ihre starken krampfauslösenden Eigenschaften bekannt ist. Es ist ein äußerst effektiver Antagonist des Gamma-Aminobuttersäure (GABA)-Rezeptors, der eine entscheidende Rolle im zentralen Nervensystem spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von Tert-Butylbicyclophosphorothionat beinhaltet typischerweise die Reaktion von tert-Butylalkohol mit Phosphortrichlorid, gefolgt von der Zugabe von Schwefel. Die Reaktionsbedingungen erfordern häufig eine kontrollierte Umgebung mit spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren: : Die industrielle Produktion von Tert-Butylbicyclophosphorothionat beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Verfahren wie im Labormaßstab, die jedoch für höhere Ausbeuten und Effizienz optimiert sind. Dazu gehört die Verwendung von fortschrittlichen Reaktoren und kontinuierlichen Fließsystemen, um konstante Reaktionsbedingungen zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Tert-Butylbicyclophosphorothionat kann Oxidationsreaktionen eingehen, die zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können Tert-Butylbicyclophosphorothionat in seine reduzierten Formen umwandeln, wobei häufig Wasserstoff oder andere Reduktionsmittel verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Hauptprodukte: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Phosphine oder Phosphinoxide erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: : Tert-Butylbicyclophosphorothionat wird in verschiedenen chemischen Forschungsanwendungen eingesetzt, insbesondere bei der Untersuchung von GABA-Rezeptor-Antagonisten und deren Auswirkungen auf das zentrale Nervensystem .

Biologie: : In der biologischen Forschung wird diese Verbindung verwendet, um die Mechanismen der krampfauslösenden Aktivität und die Rolle von GABA-Rezeptoren bei neurologischen Prozessen zu untersuchen .

Medizin: : Obwohl Tert-Butylbicyclophosphorothionat in klinischen Umgebungen nicht üblicherweise verwendet wird, dient es als wertvolles Werkzeug in der medizinischen Forschung, um die Auswirkungen des GABA-Rezeptor-Antagonismus zu verstehen und potenzielle Behandlungen für neurologische Erkrankungen zu entwickeln .

Industrie: : In der Industrie wird Tert-Butylbicyclophosphorothionat bei der Synthese anderer chemischer Verbindungen und als Reagenz in verschiedenen chemischen Prozessen eingesetzt .

Wirkmechanismus

Tert-Butylbicyclophosphorothionat übt seine Wirkung aus, indem es an den GABA-Rezeptor bindet und seine Aktivität hemmt. Diese antagonistische Wirkung verhindert die normalen inhibitorischen Wirkungen von GABA, was zu einer erhöhten neuronalen Erregbarkeit und krampfauslösenden Aktivität führt. Die beteiligten molekularen Zielstrukturen umfassen die GABA-Rezeptor-Untereinheiten, die für die krampfauslösenden Eigenschaften der Verbindung entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Neuropharmacological Research

Binding Studies

TBPS has been extensively used in binding studies to investigate GABA receptor dynamics. It acts as a high-affinity ligand for the picrotoxin site of GABA(A) receptors, making it invaluable for understanding receptor functionality and modulation. For instance, a study characterized the binding properties of TBPS in human postmortem brain samples, revealing significant insights into the functional activation of GABA(A) receptors. The study demonstrated that TBPS binding could be modulated by various compounds, indicating its potential as a tool for studying allosteric interactions within the receptor complex .

Case Study: Postmortem Stability

Research assessing the postmortem stability of TBPS binding in rat brains indicated that while other binding sites remained stable over time, TBPS binding sites showed a significant decrease in both affinity and number after extended postmortem intervals. This finding underscores the importance of timing in neuropharmacological studies involving TBPS .

Epilepsy and Seizure Research

TBPS has been utilized to model seizure activity due to its convulsant properties. Its role as a GABA receptor antagonist allows researchers to simulate conditions associated with epilepsy and investigate potential therapeutic interventions.

Case Study: Seizure Models

In experimental models of epilepsy, TBPS administration has been shown to induce seizure-like activity, facilitating the study of anticonvulsant drugs. The compound's ability to inhibit GABAergic transmission makes it a critical agent for testing the efficacy of new antiepileptic medications .

Toxicological Studies

The toxicological profile of TBPS has been explored to understand its safety and potential risks associated with exposure. Its classification as a neurotoxin necessitates thorough investigation into its effects on neural tissues.

Case Study: Neurotoxicity Assessment

Studies evaluating the neurotoxic effects of TBPS have demonstrated that exposure can lead to significant alterations in neuronal function and viability. These findings are crucial for assessing the risks associated with agricultural applications where TBPS may be used as a pesticide due to its phosphorothionate moiety .

Table 1: Binding Properties of TBPS in Various Brain Regions

| Brain Region | K_D (nM) | B_max (pmol/mg protein) |

|---|---|---|

| Human Cortex | 37 ± 1.3 | 0.79 ± 0.13 |

| Human Cerebellum | 36 ± 4.9 | 0.74 ± 0.09 |

| Rat Cortex | 19 ± 1 | 1.56 ± 0.09 |

| Rat Cerebellum | 18 ± 2 | 1.25 ± 0.12 |

Data indicates mean ± standard error of mean (SEM) from multiple experiments.

Table 2: Inhibition of TBPS Binding by Various Compounds

| Compound | IC50 (nM) |

|---|---|

| Muscimol | 203 ± 41 |

| Picrotoxin | 251 ± 13 |

| GABA | Variable |

IC50 values represent the concentration required to inhibit binding by half.

Wirkmechanismus

Tert-butylbicyclophosphorothionate exerts its effects by binding to the GABA receptor and inhibiting its activity. This antagonistic action prevents the normal inhibitory effects of GABA, leading to increased neuronal excitability and convulsant activity. The molecular targets involved include the GABA receptor subunits, which are critical for the compound’s convulsant properties .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Iso-Propylbicyclophosphorothionat: (IPTBO)

Ethylbicyclophosphorothionat: (EBOB)

Vergleich: : Tert-Butylbicyclophosphorothionat ist einzigartig in seiner hohen Potenz als GABA-Rezeptor-Antagonist im Vergleich zu ähnlichen Verbindungen wie Iso-Propylbicyclophosphorothionat und Ethylbicyclophosphorothionat. Seine einzigartige bicyclische Struktur und die tert-Butylgruppe tragen zu seiner verstärkten Aktivität und Spezifität für den GABA-Rezeptor bei .

Biologische Aktivität

Introduction

Tert-butylbicyclophosphorothionate (TBPS) is a potent ligand that selectively binds to GABA receptors, particularly at the convulsant binding site. This compound has gained attention in neuropharmacological research due to its unique binding properties and its role in modulating the activity of GABA receptors, which are critical for inhibitory neurotransmission in the central nervous system.

Binding Characteristics

TBPS is known for its high affinity for GABA receptors, where it acts as a non-competitive antagonist. The binding of TBPS can be quantitatively assessed using radioligand binding assays, which provide insights into its pharmacological profile.

Key Binding Parameters

The following table summarizes the binding characteristics of TBPS in various brain regions:

| Brain Region | K (nM) | B (pmol/mg protein) |

|---|---|---|

| Human Cortex | 37 ± 1.3 | 0.79 ± 0.13 |

| Human Cerebellum | 36 ± 4.9 | 0.74 ± 0.09 |

| Rat Cortex | 19 ± 1 | 1.56 ± 0.09 |

| Rat Cerebellum | 18 ± 2 | 1.25 ± 0.12 |

These results indicate that TBPS binding is significantly higher in rat brain tissues compared to human tissues, suggesting species-specific differences in receptor density or affinity .

Allosteric Modulation

TBPS binding can be modulated by various compounds that interact with different sites on the GABA receptor. For instance, studies have shown that the presence of GABA can reduce TBPS binding, indicating an allosteric interaction between these ligands . The potency of allosteric modulation by benzodiazepine site ligands was also found to be preserved in postmortem human brain samples, which suggests that TBPS can serve as a useful tool for studying receptor function in human tissues .

Inhibition Studies

The following table presents IC values for various inhibitors of TBPS binding in human and rat brain tissues:

| Inhibitor | IC (Human Cortex) | IC (Rat Cortex) |

|---|---|---|

| TBPS | 2-2.5 times higher | - |

| Picrotoxin | Lower | - |

| Loreclezole | Comparable | - |

| Pentobarbital | Comparable | - |

These findings highlight the differences in sensitivity to inhibitors between human and rat brain tissues, which may have implications for drug development and therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of TBPS beyond its binding characteristics. For example, one study utilized TBPS to investigate the effects of somatostatin on GABA receptor complexes in rats, revealing significant modulatory effects on receptor activity . Another study examined the role of anions in enhancing TBPS binding, suggesting that ionic conditions can influence receptor function .

Toxicological Implications

The biological activity of TBPS is not limited to pharmacological effects; it also has implications for toxicology. Research indicates that TBPS may interact with insecticide mechanisms, providing insights into its potential role as a model compound for studying neurotoxic effects .

This compound serves as a valuable compound for understanding GABA receptor dynamics and their modulation by various ligands. Its distinctive binding properties and interactions with other pharmacological agents make it a significant focus of research in both neuropharmacology and toxicology. Continued studies on TBPS will enhance our understanding of receptor function and may lead to advancements in therapeutic strategies targeting GABAergic systems.

Eigenschaften

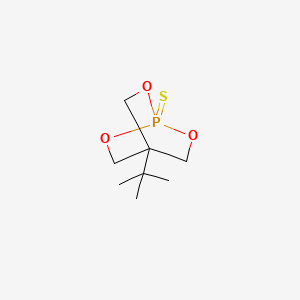

IUPAC Name |

4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBHBNXGFPTBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C12COP(=S)(OC1)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058464 | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70636-86-1 | |

| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70636-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylbicyclophosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.